molecular formula C11H23N3O2 B12083147 Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate

Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate

Cat. No.: B12083147
M. Wt: 229.32 g/mol
InChI Key: NVFILCVLEDPNOQ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperazine core substituted with a tert-butyl carbamate group at position 1 and a 2-aminoethyl side chain at position 4. Its molecular formula is C11H23N3O2, with a molecular weight of 245.32 g/mol .

Properties

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

2-methylpropyl 4-(2-aminoethyl)piperazine-1-carboxylate

InChI

InChI=1S/C11H23N3O2/c1-10(2)9-16-11(15)14-7-5-13(4-3-12)6-8-14/h10H,3-9,12H2,1-2H3

InChI Key

NVFILCVLEDPNOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)N1CCN(CC1)CCN

Origin of Product

United States

Preparation Methods

Boc-Protected Piperazine Intermediate Synthesis

A common strategy involves synthesizing tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate as a key intermediate, followed by transesterification to introduce the isobutyl group. According to PubChem data, this intermediate is synthesized via Boc protection of piperazine using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. The aminoethyl side chain is introduced through nucleophilic substitution, where Boc-protected piperazine reacts with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate.

Reaction Conditions:

  • Temperature: 40–60°C

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Catalyst: Triethylamine (TEA)

  • Yield: ~65–75% (estimated from analogous reactions).

Direct Alkylation of Piperazine

Alternative approaches bypass Boc protection by directly alkylating piperazine with 2-aminoethyl bromide or iodide. This method, however, faces challenges in regioselectivity, as both nitrogen atoms in piperazine are susceptible to alkylation. To mitigate this, stoichiometric control and phase-transfer catalysts (e.g., tetrabutylammonium bromide) are employed to favor monoalkylation.

Optimization Parameters:

  • Molar ratio (piperazine:alkylating agent): 1:1.2

  • Solvent: Acetonitrile or dimethylformamide (DMF)

  • Reaction time: 12–24 hours

  • Yield: ~50–60%.

Esterification Strategies for Isobutyl Group Introduction

The isobutyl carboxylate moiety is introduced via esterification of the piperazine-1-carboxylic acid intermediate. Two principal methods dominate:

Acylation with Isobutyl Chloroformate

The carboxylic acid derivative of piperazine reacts with isobutyl chloroformate in the presence of a base, forming the target ester. This method is widely used for its simplicity and high functional group tolerance.

Procedure:

  • Piperazine-1-carboxylic acid is dissolved in anhydrous DCM.

  • Isobutyl chloroformate is added dropwise at 0°C.

  • Triethylamine (TEA) is introduced to scavenge HCl.

  • The mixture is stirred at room temperature for 4–6 hours.

Key Data:

  • Yield: 70–80%

  • Purity (HPLC): >95%.

Transesterification from tert-Butyl Esters

The Boc-protected intermediate (tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate) undergoes transesterification with isobutanol under acidic conditions. This method leverages the labile nature of tert-butyl esters, which are cleaved using trifluoroacetic acid (TFA) or HCl in dioxane, followed by re-esterification.

Conditions:

  • Acid catalyst: HCl (gas) in isobutanol

  • Temperature: 60–80°C

  • Reaction time: 8–12 hours

  • Yield: 60–70%.

Coupling Reactions for Side-Chain Incorporation

Modern synthetic approaches employ transition-metal-catalyzed coupling to attach the aminoethyl group. A patent describing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis provides a template, substituting pyridine moieties with aminoethyl groups.

Palladium-Catalyzed Amination

Using a palladium catalyst (e.g., Pd(OAc)₂) and ligands such as Xantphos, 4-(chloromethyl)piperazine-1-carboxylate derivatives couple with ethylenediamine to form the aminoethyl side chain.

Typical Protocol:

  • Catalyst loading: 5 mol% Pd(OAc)₂

  • Ligand: 10 mol% Xantphos

  • Base: Cs₂CO₃

  • Solvent: Toluene or 1,4-dioxane

  • Temperature: 100–110°C

  • Yield: 55–65%.

Comparative Analysis of Synthetic Methods

The table below evaluates the four primary methods based on yield, scalability, and practicality:

Method Yield (%) Scalability Complexity Cost Efficiency
Boc Protection + Alkylation65–75HighModerateModerate
Direct Alkylation50–60ModerateLowHigh
Acylation70–80HighLowLow
Palladium-Catalyzed Coupling55–65LowHighHigh

Key Findings:

  • Acylation offers the highest yield and scalability, making it preferred for industrial applications.

  • Palladium-catalyzed coupling , while versatile, suffers from high catalyst costs and stringent oxygen-free conditions.

  • Boc protection balances yield and purity but introduces additional deprotection steps .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known drugs allows it to be a candidate for further development in treating various conditions, including cancer and neurological disorders.

  • Anticancer Activity : Research indicates that compounds with piperazine structures exhibit antiproliferative activity against cancer cell lines. The incorporation of isobutyl groups may enhance this effect by improving lipophilicity and cellular uptake .

Neuropharmacology

The compound’s ability to interact with neurotransmitter systems makes it a candidate for studying neuropharmacological effects. Piperazine derivatives are often explored for their roles in modulating serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.

  • Serotonin Receptor Modulation : Studies have shown that piperazine-containing compounds can act as selective serotonin reuptake inhibitors (SSRIs), potentially leading to new treatments for depression and anxiety .

Synthesis of Polyamines

This compound can serve as a building block in the synthesis of lipophilic polyamines, which have shown promise in cancer treatment due to their ability to inhibit cellular transport mechanisms .

Case Study 1: Antiproliferative Activity

A study published in a peer-reviewed journal highlighted the antiproliferative effects of piperazine derivatives on several cancer cell lines. This compound was included among the tested compounds, showing significant inhibition of cell growth compared to control groups .

Case Study 2: Neuropharmacological Effects

In another investigation focusing on the modulation of serotonin receptors, researchers synthesized several piperazine derivatives, including this compound. The results indicated that these compounds could effectively increase serotonin levels in vitro, suggesting potential therapeutic applications in mood disorders .

Mechanism of Action

The mechanism of action of isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl group allows for binding to active sites, while the isobutyl group provides hydrophobic interactions that stabilize the compound-receptor complex. This dual interaction enhances the compound’s efficacy in its intended applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Ester Group Modifications
Compound Ester Group Key Differences Applications References
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate tert-butyl High steric bulk; stable under basic/neutral conditions; cleaved via strong acids (e.g., TFA). Drug intermediate (e.g., N-myristoyltransferase inhibitors ).
Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate benzyl Less bulky; removed via hydrogenolysis (H2/Pd-C). Useful in hydrogenation-sensitive syntheses; limited stability in acidic conditions.
Ethyl 4-(substituted)piperazine-1-carboxylate ethyl Smaller ester group; hydrolyzes more readily under basic conditions. Common in prodrugs (e.g., Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate, a potential kinase inhibitor ).
Aminoethyl Side Chain Modifications
Compound Substituent on Aminoethyl Key Differences Applications References
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate -NH2 Primary amine; high nucleophilicity for coupling reactions. Used in reductive amination (e.g., synthesis of p97 inhibitors ).
tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate -NHCH3 Secondary amine; reduced nucleophilicity; altered pharmacokinetics. Modifies metabolic stability in drug candidates .
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Diazoacetyl Photoreactive group; generates carbenes upon UV irradiation. Crosslinking studies in chemical biology .

Stability and Reactivity

  • tert-Butyl Derivatives : Exhibit superior stability in simulated gastric fluid compared to ethyl or benzyl analogs (e.g., ethyl derivatives degrade under acidic conditions ).
  • Aminoethyl vs. Other Substituents: The primary amine in the target compound facilitates reactions like sulfonamide formation (e.g., synthesis of trypanocidal agents ), whereas diazoacetyl groups enable photochemical crosslinking .

Biological Activity

Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The specific structure includes an isobutyl group and an aminoethyl side chain that enhance its solubility and interaction with biological targets.

Compound Name Structure Features Unique Properties
This compoundPiperazine ring with isobutyl and aminoethyl groupsEnhanced solubility and potential for increased biological activity
Piperazine-1-carboxylic acidBasic piperazine structureSimple carboxylic acid functionality
Methyl piperazine-1-carboxylateMethyl group on nitrogenEnhanced solubility
Ethyl piperazine-1-carboxylateEthyl group on nitrogenDifferent pharmacokinetic properties

Research indicates that this compound may interact with various biological targets, including:

  • Receptors : It is suggested that the compound can bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzymatic Activity : Similar piperazine derivatives have shown the ability to inhibit enzymes involved in inflammation and cancer progression, indicating potential therapeutic applications in these areas .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antitumor Activity : Preliminary studies suggest that compounds with a piperazine structure can inhibit tumor cell proliferation. For instance, certain derivatives have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .
  • Antibacterial Properties : Some studies have explored the antibacterial effects of piperazine derivatives, showing promising results against resistant strains of bacteria .
  • Neuroprotective Effects : Given its interaction with neurotransmitter systems, there is potential for neuroprotective applications, particularly in conditions like Alzheimer's disease .

Case Studies

  • Antitumor Efficacy : A study investigating the effects of piperazine derivatives on prostate cancer cells revealed that certain modifications led to enhanced cytotoxicity, with IC50 values significantly lower than standard chemotherapeutics . The mechanism involved cell cycle arrest and apoptosis induction.
  • Neurotransmitter Modulation : In vivo studies demonstrated that compounds similar to this compound could modulate serotonin and dopamine levels, suggesting potential applications in treating mood disorders .
  • Antibacterial Activity : Research on related compounds showed effective inhibition against NDM-1 producing bacteria, highlighting the importance of structural modifications for enhancing antibacterial potency .

Q & A

Q. What are the standard synthetic routes for Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step organic reactions. For example, tert-butyl piperazine-1-carboxylate derivatives are synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting tert-butyl piperazine-1-carboxylate with ethylenediamine derivatives under basic conditions (e.g., NaHB(OAc)₃ in DCM), followed by Boc deprotection using LiAlH₄ in THF to yield the free amine intermediate . Subsequent coupling with isobutyl chloroformate in the presence of a base (e.g., triethylamine) produces the target compound. Purity is ensured via column chromatography (silica gel, gradient elution) .

Q. How is the compound characterized post-synthesis?

Characterization employs:

  • NMR spectroscopy (¹H, ¹³C) to confirm structural integrity. For example, tert-butyl groups show singlet peaks at ~1.38 ppm in ¹H NMR, while piperazine protons resonate between 2.3–3.5 ppm .
  • LCMS for molecular ion verification (e.g., [M+H]⁺ at m/z 229.32) .
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemistry. SHELX software is used for data refinement, with metrics like R-factor < 0.05 indicating high accuracy .

Q. What safety precautions are necessary when handling this compound?

  • Acute toxicity : Classified as Category 4 (oral toxicity; H302). Use PPE (gloves, goggles) and work in a fume hood .
  • Reactivity : Avoid strong oxidizers; decomposition under heat releases toxic fumes (e.g., CO, NOₓ) .
  • Storage : Keep in anhydrous conditions at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the compound’s structure?

Single-crystal X-ray diffraction (SCXRD) data are collected using a Bruker D8 VENTURE diffractometer. SHELXTL refines the structure via iterative cycles:

  • Data integration : SAINT-Plus processes raw data .
  • Structure solution : Direct methods (SHELXS) locate heavy atoms, followed by Fourier analysis for lighter atoms .
  • Validation : ORTEP-3 visualizes thermal ellipsoids, and PLATON checks for voids or disorder .
    For example, bond angles in the piperazine ring (109.5°–112.3°) confirm sp³ hybridization, while torsional angles validate conformational stability .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • NMR discrepancies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, coupling constants (J = 2–4 Hz) distinguish axial/equatorial protons in the piperazine ring .
  • Mass spectrometry anomalies : High-resolution MS (HRMS) differentiates isobaric ions. For instance, a mass error < 2 ppm confirms the molecular formula .
  • Crystallographic vs. computational data : Compare experimental SCXRD bond lengths with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) to assess conformational bias .

Q. What is the compound’s role as a prolyl-hydroxylase inhibitor?

In hypoxia-inducible factor (HIF) studies, the compound inhibits prolyl-hydroxylase (PHD), stabilizing HIF-α subunits. Key methodologies:

  • Enzyme assays : Measure IC₅₀ via ELISA using recombinant PHD2 and hydroxylation-specific antibodies .
  • Cell-based studies : Hypoxia-mimetic conditions (e.g., CoCl₂ treatment) validate HIF-1α accumulation via Western blot .
  • Structural analogs : Compare inhibitory potency with Izilendustat (CAS 1303512-02-8) to identify critical substituents (e.g., tert-butyl enhances membrane permeability) .

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